molecular formula C20H25ClN4O2 B2489928 N1-(4-chlorophenyl)-N2-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)oxalamide CAS No. 899956-69-5

N1-(4-chlorophenyl)-N2-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)oxalamide

Cat. No. B2489928
CAS RN: 899956-69-5
M. Wt: 388.9
InChI Key: BCCFWAHPHHIFAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Research on related compounds has demonstrated advanced synthesis techniques. For example, a study detailed the DFT and TD-DFT/PCM calculations on molecular structures similar to our compound of interest, highlighting the synthesis and characterization of related dyes, which could provide insights into potential synthesis pathways for our compound (Wazzan, Al-Qurashi, & Faidallah, 2016). Another study described the synthesis of diorganotin bromides, showcasing methods that could be relevant for synthesizing compounds with similar functional groups (Koten, Jastrzebski, Noltes, Spek, & Schoone, 1978).

Molecular Structure Analysis

The molecular structure has been explored through various techniques such as X-ray diffraction and spectroscopic analyses. For example, research on closely related compounds used single crystal X-ray structure analysis to reveal polymorphisms, which could provide a framework for analyzing the structure of our compound of interest (Ramazani, Ahankar, Ślepokura, Lis, & Joo, 2019).

Chemical Reactions and Properties

Studies on related chemical structures have uncovered a variety of chemical reactions and properties. For instance, the discovery of nonpeptide agonists of the GPR14/urotensin-II receptor involved compounds with similar functional groups, shedding light on potential chemical behaviors and reactivity patterns (Croston et al., 2002).

Physical Properties Analysis

The physical properties of similar compounds have been characterized using spectroscopic and diffractometric techniques, providing a basis for understanding the physical characteristics of "N1-(4-chlorophenyl)-N2-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)oxalamide" (Vogt, Williams, Johnson, & Copley, 2013).

Scientific Research Applications

Discovery of Nonpeptidic Agonists

The compound, while not directly mentioned, is related to research on the discovery of nonpeptidic agonists for receptors. Specifically, one study highlighted the identification of a nonpeptidic agonist of the urotensin-II receptor, which is crucial for pharmacological research tools and potential drug leads. This receptor plays a significant role in various physiological processes, and the development of nonpeptidic agonists opens new avenues for therapeutic applications (G. Croston et al., 2002).

Synthesis and Ligand Exchange

Another area of application involves the synthesis of ortho-palladated complexes through ligand exchange reactions, starting from aryl oximes and cyclopalladated complexes. This methodology is significant for the development of coordination chemistry and has potential applications in catalysis and material science (A. Ryabov et al., 1992).

Ring Cleavage Reactions

Research has also been conducted on the ring cleavage reactions of 1,3-oxazine-2,4(3H)-dione derivatives with amines, showcasing the compound's relevance in synthetic organic chemistry. These reactions lead to the formation of various products, illustrating the compound's versatility in synthetic transformations (T. Kinoshita et al., 1989).

Functionalization in Polymer Chemistry

The compound is pertinent in polymer chemistry, particularly in the synthesis and functionalization of polymers. For instance, a study described the synthesis of terminally functionalized polymers with aromatic tertiary amine groups, highlighting the compound's utility in the development of new polymeric materials with specific end-group functionalities (Jungahn Kim et al., 1998).

Insecticidal Activity Modifications

The compound's framework is involved in modifications for insecticidal activity. A study demonstrated the synthesis and activity of derivatives with methylene group modifications, emphasizing its potential in creating more effective and selective insecticides (J. Samaritoni et al., 1999).

properties

IUPAC Name

N'-(4-chlorophenyl)-N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN4O2/c1-24(2)17-11-5-14(6-12-17)18(25(3)4)13-22-19(26)20(27)23-16-9-7-15(21)8-10-16/h5-12,18H,13H2,1-4H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCCFWAHPHHIFAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC=C(C=C2)Cl)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(4-chlorophenyl)-N2-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)oxalamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.